molecular formula C9H15ClN4O2 B15261436 Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride

Cat. No.: B15261436
M. Wt: 246.69 g/mol
InChI Key: MTGYNPHHURZKHC-UHFFFAOYSA-N
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Description

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a heterocyclic compound combining a 1,2,4-triazole core with a pyrrolidine substituent and an ethyl carboxylate ester. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and material science applications. Its synthesis likely involves catalytic hydrogenation or condensation reactions, as seen in analogous triazole-pyrrolidine derivatives (e.g., reduction steps with Raney nickel in methanol ).

Properties

Molecular Formula

C9H15ClN4O2

Molecular Weight

246.69 g/mol

IUPAC Name

ethyl 5-pyrrolidin-2-yl-1H-1,2,4-triazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H14N4O2.ClH/c1-2-15-9(14)8-11-7(12-13-8)6-4-3-5-10-6;/h6,10H,2-5H2,1H3,(H,11,12,13);1H

InChI Key

MTGYNPHHURZKHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C2CCCN2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the pyrrolidine moiety. The final step often involves esterification to introduce the ethyl ester group and subsequent conversion to the hydrochloride salt. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the triazole or pyrrolidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine and triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related triazole derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Triazole Salt Form Key Features Applications
Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride Pyrrolidin-2-yl Hydrochloride Flexible pyrrolidine ring; ester group for derivatization Pharmaceuticals, catalyst intermediates
Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate 5-Bromopyridin-3-yl None Bromine atom enhances electrophilic reactivity; pyridine for coordination Organic synthesis, halogenation studies
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride 4-Methoxypyrrolidin-2-yl, Methyl Dihydrochloride Methoxy group improves solubility; methyl enhances steric bulk Agrochemicals, chiral catalysts

Key Differences

Substituent Effects :

  • The pyrrolidine group in the target compound provides conformational flexibility, beneficial for receptor interactions in drug design. In contrast, the bromopyridine substituent in introduces halogen-based reactivity for cross-coupling reactions.
  • The methoxy-pyrrolidine in increases hydrophilicity, which may improve bioavailability compared to the unmodified pyrrolidine in the target compound.

Salt Forms :

  • The hydrochloride salt in the target compound enhances water solubility, critical for pharmacological formulations. The dihydrochloride form in offers similar advantages but with higher ionic strength.

Synthetic Routes: Catalytic hydrogenation (e.g., Raney nickel in methanol ) is a common step for reducing nitro or unsaturated intermediates in pyrrolidine-containing triazoles. Brominated derivatives like may require halogenation or Suzuki-Miyaura coupling .

Applications :

  • The target compound’s ester group allows further functionalization (e.g., hydrolysis to carboxylic acids), making it a versatile intermediate. Derivatives like are tailored for chiral applications in agrochemicals due to stereochemical control .

Research Findings and Data

  • Crystallography : Tools like SHELX and ORTEP are critical for validating molecular geometries, particularly for stereoisomers in compounds like .
  • Stability: Hydrochloride salts (target compound) generally exhibit better shelf-life than non-ionic forms (e.g., ), aligning with pharmaceutical industry standards .
  • Reactivity : Brominated triazoles are prone to nucleophilic substitution, whereas pyrrolidine-containing derivatives favor hydrogen-bonding interactions in drug-receptor binding .

Biological Activity

Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a compound within the triazole class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H15ClN4O2C_9H_{15}ClN_4O_2 and a molecular weight of approximately 246.69 g/mol. The compound features a triazole ring fused with a pyrrolidine moiety, which enhances its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with ethyl chloroacetate under basic conditions. This method allows for the formation of the desired product through a series of nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has shown potential against various pathogens:

PathogenMIC (Minimum Inhibitory Concentration)Reference
Staphylococcus aureus0.125 μg/mL
Escherichia coli3.12 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)0.13–0.255 μg/mL

These findings suggest that this compound could serve as a lead candidate for developing new antibacterial agents.

Antioxidant Activity

The compound's structure allows it to interact with biological targets involved in oxidative stress pathways. It has been shown to modulate the Nrf2-Keap1 pathway, which plays a crucial role in cellular defense mechanisms against oxidative damage. Compounds that inhibit this interaction are of interest for treating diseases associated with oxidative stress and inflammation .

Case Studies and Research Findings

Several studies have documented the biological effects of ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of triazole compounds exhibited enhanced activity against resistant strains of bacteria compared to conventional antibiotics like vancomycin .
  • Antioxidant Potential : Another research highlighted the importance of binding site hydration in enhancing the affinity of triazole derivatives for their targets, suggesting that modifications to the triazole structure could improve their therapeutic profiles .
  • Pharmacological Applications : The compound's unique structural features make it suitable for further development in drug discovery processes aimed at various therapeutic areas including antibacterial and anti-inflammatory applications .

Q & A

Q. What methodologies are recommended for synthesizing Ethyl 3-(pyrrolidin-2-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride?

A multi-step synthesis approach is typically employed:

  • Step 1 : Formation of the triazole core via cyclocondensation reactions, often using ethyl cyanoacetate and hydrazine derivatives under reflux conditions in ethanol or methanol .
  • Step 2 : Introduction of the pyrrolidine moiety through nucleophilic substitution or coupling reactions. For example, reacting the triazole intermediate with a pyrrolidine derivative in the presence of a coupling agent like EDC/HOBt .
  • Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or acetone) followed by recrystallization for purification .
    Key considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

Q. How can the molecular structure of this compound be validated experimentally?

Use complementary analytical techniques:

  • X-ray crystallography : Resolve the crystal structure using SHELX or similar software. Ensure data quality by refining with SHELXL and validating with checkCIF (e.g., addressing ADPs, residual density peaks) .
  • NMR spectroscopy : Confirm the presence of the pyrrolidine ring (δ 1.5–3.5 ppm for CH₂ and CH groups) and triazole protons (δ 8.5–9.5 ppm for aromatic protons). Assign stereochemistry using 2D NMR (COSY, NOESY) .
  • Mass spectrometry : Verify molecular weight via ESI-MS (e.g., expected [M+H]⁺ for C₉H₁₃N₄O₃·HCl: 277.1) .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., HCl gas during salt formation) .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Store hazardous waste in labeled containers for professional treatment .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Reaction optimization : Screen catalysts (e.g., Pd/C for coupling steps) and solvents (DMF vs. THF) to enhance efficiency. For example, using microwave-assisted synthesis reduces reaction time from hours to minutes .
  • Purification strategies : Replace traditional column chromatography with preparative HPLC for higher-purity intermediates (>98%) .
  • Scale-up challenges : Address exothermic reactions by implementing controlled temperature gradients in continuous flow reactors .

Q. How should contradictions in crystallographic and spectroscopic data be resolved?

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized molecular models (e.g., using Gaussian or ORCA). Discrepancies >0.05 Å may indicate disorder or twinning in crystals .
  • Dynamic effects : Account for temperature-dependent conformational changes (e.g., pyrrolidine ring puckering) via variable-temperature NMR .
  • Software tools : Use PLATON to check for missed symmetry or solvent-accessible voids in crystallographic data .

Q. What computational methods are suitable for studying this compound’s reactivity?

  • DFT calculations : Model reaction pathways (e.g., nucleophilic attack on the triazole ring) using B3LYP/6-31G(d) to predict activation energies and transition states .
  • Molecular docking : Screen bioactivity by docking the compound into target protein active sites (e.g., using AutoDock Vina). Validate with MD simulations to assess binding stability .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for triazole derivatives) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Store in amber vials if photolabile .
  • Humidity effects : Perform accelerated aging studies at 40°C/75% RH. Hygroscopicity can be mitigated by packaging with desiccants .

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